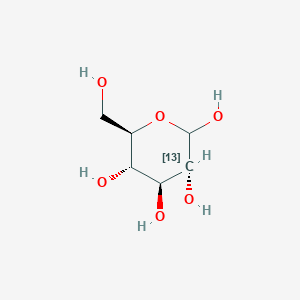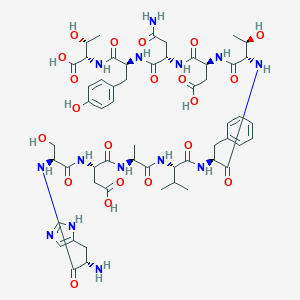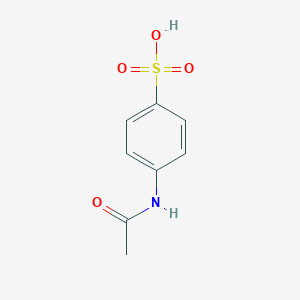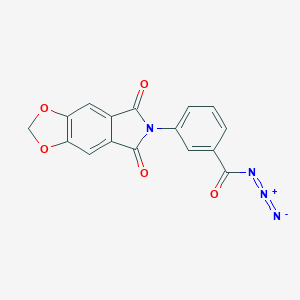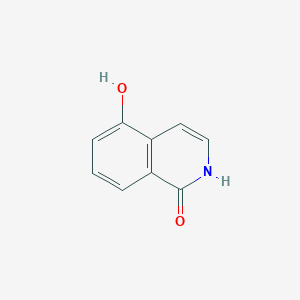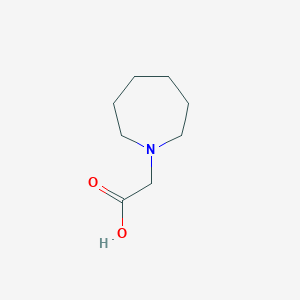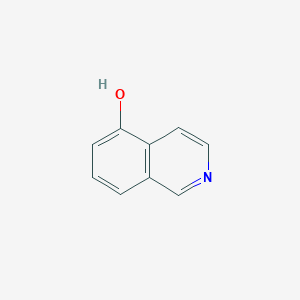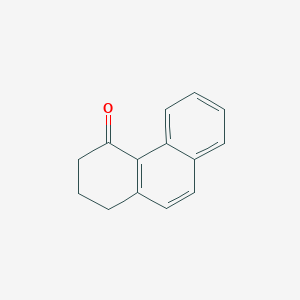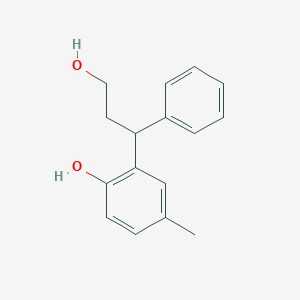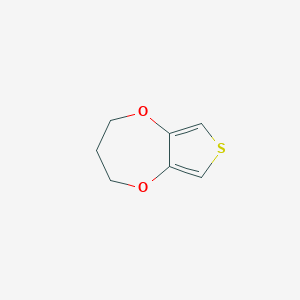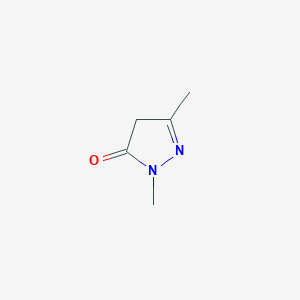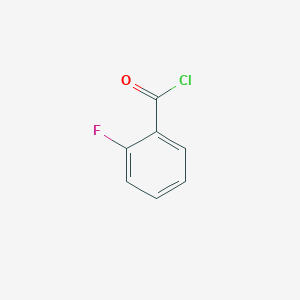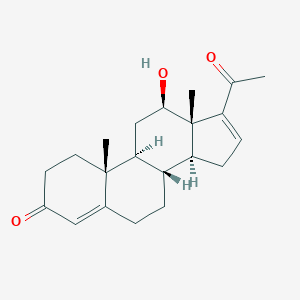
6,7-Dihydroneridienon A
Übersicht
Beschreibung
6,7-Dihydroneridienone A is a naturally occurring chemical compound with the molecular formula C21H28O3 and a molar mass of 328.45 g/mol . It is a white solid with a specific ring structure and is known for its potential anti-tumor activity . This compound is isolated from the herbs of Tithonia diversifolia.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydroneridienone A has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of natural products and their chemical properties.
Medicine: Research is ongoing to explore its potential use in cancer treatment due to its anti-tumor activity.
Industry: It is used in the development of new pharmaceuticals and as a lead compound in drug discovery.
Wirkmechanismus
Target of Action
6,7-Dihydroneridienone A is a natural compound isolated from the herbs of Tithonia diversifolia . It exhibits notable leishmanicidal activity , suggesting that its primary targets are likely the cellular components of the Leishmania species.
Mode of Action
The exact mode of action of 6,7-Dihydroneridienone A is currently unknown due to the lack of comprehensive studies on this compound. Given its leishmanicidal activity , it can be hypothesized that it interacts with key biological targets in Leishmania species, leading to their death or inhibition of growth.
Biochemical Pathways
Considering its leishmanicidal activity , it may interfere with essential biochemical pathways in Leishmania species, leading to their death or growth inhibition.
Result of Action
6,7-Dihydroneridienone A has been found to exhibit potent leishmanicidal activity . This suggests that its action results in the death or growth inhibition of Leishmania species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Currently, there is no standard synthetic method for 6,7-Dihydroneridienone A. It is typically obtained through extraction and purification from natural sources . The extraction process involves isolating the compound from the plant material, followed by purification steps to obtain the desired product.
Industrial Production Methods
Due to the lack of a standard synthetic method, industrial production of 6,7-Dihydroneridienone A relies on the extraction from natural sources. This process involves large-scale cultivation of Tithonia diversifolia and subsequent extraction and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydroneridienone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 6,7-Dihydroneridienone A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6,7-Dihydroneridienone A include:
- Neridienone
- Cholest-4-en-3-one
- Cholest-5,20,24-trien-3β-ol
- Isocordoin
Uniqueness
6,7-Dihydroneridienone A is unique due to its specific ring structure and its notable biological activities, including anti-tumor and anti-leishmanial properties. Its potential use in cancer treatment and its ability to interfere with the metabolic processes of parasites make it a compound of significant interest in scientific research.
Eigenschaften
IUPAC Name |
(8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h6,10,15,17-19,24H,4-5,7-9,11H2,1-3H3/t15-,17-,18-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAXWJYRPVTPO-GGLFOPPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993729 | |
| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72959-46-7 | |
| Record name | Pregna-4,16-diene-3,20-dione, 12-hydroxy-, (12beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072959467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxypregna-4,16-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6,7-Dihydroneridienone A in the context of leishmaniasis research?
A1: 6,7-Dihydroneridienone A is one of the active compounds isolated from Mexican medicinal plants that has shown promising activity against Leishmania mexicana []. While its specific mechanism of action remains unknown, its discovery highlights the potential of natural products as sources for novel anti-leishmanial drugs. Further research is needed to fully characterize its activity, understand its mechanism, and evaluate its potential for development into a therapeutic agent.
Q2: The research mentions that only pentalinosterol has been synthesized and tested in vivo. Why is in vivo testing important for potential anti-leishmanial compounds like 6,7-Dihydroneridienone A?
A2: While in vitro studies provide valuable initial data on the activity of a compound against the parasite, in vivo testing in animal models is crucial for several reasons []:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)
![(13S)-3-(benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B118795.png)
